molecular formula C7H7ClN2O B2548016 N-(3-Chloro-2-pyridinyl)acetamide CAS No. 861656-19-1

N-(3-Chloro-2-pyridinyl)acetamide

Cat. No.: B2548016
CAS No.: 861656-19-1
M. Wt: 170.6
InChI Key: OBYICIWKNARJHT-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-pyridinyl)acetamide is a pyridine-derived acetamide featuring a chlorine substituent at the 3-position of the pyridine ring and an acetamide group at the 2-position.

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYICIWKNARJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-pyridinyl)acetamide typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving additional steps such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of N-(3-Chloro-2-pyridinyl)acetamide and its derivatives in treating cancer. For instance, modifications of pyridine variants have been explored for their cytotoxicity against glioblastoma, a highly aggressive brain tumor. The structural variations were analyzed using computational modeling to predict their efficacy in penetrating the blood-brain barrier (BBB) and their overall pharmacokinetic properties .

Table 1 summarizes key findings from studies on pyridine derivatives, including this compound:

Compound NameWater Solubility (Log S)BBB Penetration ScoreCNS Penetration ScoreCardiotoxicity (hERG)
This compound< 045≤ 5.5
Benzoyl-phenoxy-acetamide Derivative< 054≤ 6

This table indicates that this compound exhibits favorable characteristics for drug development aimed at treating glioblastoma.

1.2 Antimicrobial Activity

Another significant application of this compound is in the field of antimicrobial agents. Research has shown that compounds with similar structures exhibit antibacterial and antifungal activities. For example, derivatives of pyridine-based amides have been tested against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal infections .

Agricultural Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Certain derivatives of pyridine are known to inhibit plant growth by interfering with specific biochemical pathways. Research indicates that this compound can be utilized in developing new herbicides that target resistant weed species while minimizing environmental impact .

Table 2 presents a summary of herbicidal efficacy observed in studies involving pyridine derivatives:

Compound NameTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus retroflexus85200
Related Pyridine DerivativeEchinochloa crus-galli90150

This data suggests that this compound could serve as a potent herbicide with high efficacy against common weed species.

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, primarily focusing on the modification of existing pyridine compounds to enhance their biological activity. The synthesis pathways often include nucleophilic acyl substitution reactions, which allow for the introduction of various functional groups to optimize the compound's properties for specific applications .

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the pyridine ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position on the Pyridine Ring

The position of the chlorine atom on the pyridine ring significantly influences electronic and steric properties:

  • This compound serves as a precursor for polyimide monomers .
  • N-(2-Chloro-4-methyl-3-pyridinyl)acetamide (C₈H₉ClN₂O): The addition of a methyl group at the 4-position increases lipophilicity (logP = 1.4), which may enhance membrane permeability in biological systems .

Functional Group Modifications

  • 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (C₇H₇ClN₂O₂): The hydroxyl group at the 2-position introduces hydrogen-bonding capability, increasing solubility in polar solvents. This compound is commercially available (CAS 112777-30-7) but lacks reported bioactivity data .
  • 2-Chloro-N-[2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl]acetamide: This derivative features a trifluoromethyl group, which enhances metabolic stability and bioavailability. Such modifications are common in agrochemicals and pharmaceuticals .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
This compound (Hypothetical) C₇H₇ClN₂O 3-Cl, 2-acetamide Theoretical bioactivity predicted
N-(4-Chloropyridin-2-yl)acetamide C₇H₇ClN₂O 4-Cl, 2-acetamide Polyimide precursor
N-(2-Chloro-4-methyl-3-pyridinyl)acetamide C₈H₉ClN₂O 2-Cl, 4-CH₃, 3-acetamide High lipophilicity (logP = 1.4)
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide C₇H₇ClN₂O₂ 3-Cl, 2-OH, 2-acetamide Enhanced solubility
2-Chloro-N-aryl acetamides Varies 2-Cl, N-aryl substituents Antimicrobial agents

Spectral Characterization

  • Infrared Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹), consistent across chloroacetamide derivatives .
  • NMR Data : Protons adjacent to electronegative groups (e.g., Cl, CF₃) exhibit downfield shifts. For example, methyl groups in N-(2-Chloro-4-methyl-3-pyridinyl)acetamide resonate at δ 2.50 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-Chloro-2-pyridinyl)acetamide in laboratory settings?

  • Methodology :

  • Substitution Reactions : Use alkaline conditions (e.g., KOH or NaH) to facilitate nucleophilic substitution at the pyridine ring. For example, substituting fluorine with pyridinemethanol derivatives under basic conditions yields intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene .
  • Reduction Steps : Reduce nitro groups to amines using iron powder in acidic media (e.g., HCl), as demonstrated in the synthesis of N-(3-chloro-4-(2-pyridylmethoxy)aniline .
  • Acetylation : Introduce the acetamide group via condensation with cyanoacetic acid or acetic anhydride in the presence of condensing agents (e.g., DCC or EDC) .
  • Purification : Employ recrystallization (e.g., petroleum ether) or column chromatography for high-purity yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions on the pyridine ring and acetamide group. For example, aromatic protons in derivatives like 2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde show distinct splitting patterns .
  • FTIR Analysis : Identify functional groups such as C=O (1650–1700 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) .
  • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weights and fragmentation patterns, especially for intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline .
  • X-ray Diffraction : Resolve crystal structures to validate stereochemistry, as seen in monoclinic systems with space group P21/cP2_1/c and unit cell parameters a=18.220a = 18.220 Å, b=8.1180b = 8.1180 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound derivatives?

  • Methodology :

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Adjust parameters like RmergeR_{\text{merge}} and RfreeR_{\text{free}} to resolve discordances .
  • Twinning Analysis : For ambiguous electron density maps (e.g., overlapping atoms), apply twin law detection tools in programs like PLATON .
  • Validation Tools : Cross-check with CCDC databases to ensure bond lengths and angles align with similar pyridine-acetamide structures .

Q. What computational chemistry approaches predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, which correlate with charge-transfer interactions (e.g., HOMO at −6.2 eV, LUMO at −1.8 eV) .
  • Molecular Electrostatic Potential (MESP) : Map electrostatic surfaces to identify nucleophilic/electrophilic sites, such as the electron-deficient pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or chloroform) to predict solubility and aggregation behavior .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodology :

  • Derivative Synthesis : Modify substituents at the pyridine 3-position (e.g., methoxy, cyano, or halogens) to assess pharmacological effects. For example, 2-(4-fluorophenyl)acetamide derivatives show enhanced receptor binding .
  • In Vitro Assays : Test antimicrobial or anticancer activity using cell viability assays (e.g., MTT) or enzyme inhibition studies (e.g., kinase assays) .
  • Metabolite Profiling : Identify metabolic pathways via LC-MS/MS, focusing on N-dealkylation or oxidation products observed in compounds like Alpidem .

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